molecular formula C15H30N2O2S2 B2734542 2-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propane-1-sulfonamide CAS No. 2034383-18-9

2-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propane-1-sulfonamide

Cat. No.: B2734542
CAS No.: 2034383-18-9
M. Wt: 334.54
InChI Key: MOPQMSPUNAGDKS-UHFFFAOYSA-N
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Description

2-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propane-1-sulfonamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propane-1-sulfonamide involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of tetrahydro-2H-thiopyran with piperidine derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, electrophiles like alkyl halides, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propane-1-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-thiopyran derivatives: These compounds share the thiopyran ring structure and exhibit similar chemical properties.

    Piperidine derivatives: Compounds with the piperidine ring are often used in similar applications due to their structural similarities.

Uniqueness

2-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-methyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2S2/c1-13(2)12-21(18,19)16-11-14-3-7-17(8-4-14)15-5-9-20-10-6-15/h13-16H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPQMSPUNAGDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NCC1CCN(CC1)C2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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